2-Bromo-4-(bromomethyl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)-5-fluoropyridine typically involves the bromination of 4-(bromomethyl)-5-fluoropyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Pyridine N-oxides from oxidation reactions.
- Reduced pyridine derivatives from reduction reactions .
Scientific Research Applications
2-Bromo-4-(bromomethyl)-5-fluoropyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-5-fluoropyridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine and fluorine atoms on the pyridine ring influence the reactivity and selectivity of the compound. The presence of these halogens can activate or deactivate certain positions on the ring, facilitating specific reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
4-Bromo-2-fluoropyridine: Lacks the bromomethyl group, resulting in different chemical behavior and uses.
2,4-Dibromopyridine:
Uniqueness: 2-Bromo-4-(bromomethyl)-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This combination allows for selective reactions and makes the compound a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
1227509-89-8 |
---|---|
Molecular Formula |
C6H4Br2FN |
Molecular Weight |
268.91 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2H2 |
InChI Key |
ZUNPHDAXYZLDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.